molecular formula C13H10ClNO3 B6368697 Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate CAS No. 1261945-68-9

Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate

Cat. No.: B6368697
CAS No.: 1261945-68-9
M. Wt: 263.67 g/mol
InChI Key: OTBRLQYBTYRQDJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate is a chemical compound with the molecular formula C13H10ClNO3 It is a derivative of benzoic acid and contains both a chloro and a hydroxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with the preparation of the boronic acid derivative of 3-hydroxypyridine.

    Coupling Reaction: The boronic acid derivative is then coupled with 2-chloro-5-bromobenzoic acid methyl ester in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxypyridinyl group can participate in redox reactions, potentially forming quinone-like structures.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

Major Products

    Substitution: Formation of amides, thioethers.

    Oxidation: Formation of quinone-like structures.

    Reduction: Formation of reduced hydroxypyridinyl derivatives.

Scientific Research Applications

Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypyridinyl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypyridine: A simpler analog with similar hydroxypyridinyl functionality.

    Methyl 2-chloro-5-(2-hydroxypyridin-3-yl)benzoate: A regioisomer with the hydroxypyridinyl group in a different position.

    Methyl 2-chloro-5-(3-hydroxyphenyl)benzoate: A compound with a hydroxyl group on a phenyl ring instead of a pyridinyl ring.

Uniqueness

Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate is unique due to the specific positioning of the chloro and hydroxypyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)9-7-8(4-5-10(9)14)12-11(16)3-2-6-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBRLQYBTYRQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683191
Record name Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-68-9
Record name Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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